

Thiamphenicol Glycinate Demonstrates Potent Activity Against Ampicillin-Resistant *Haemophilus influenzae*

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Compound of Interest

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In the ongoing challenge to combat antimicrobial resistance, research indicates that **thiamphenicol glycinate** is an effective agent against ampicillin-resistant strains of *Haemophilus influenzae*, a key pathogen in respiratory tract infections. This guide provides a comparative analysis of thiamphenicol's efficacy, supported by experimental data, for researchers, scientists, and drug development professionals.

Executive Summary

Haemophilus influenzae has developed significant resistance to ampicillin, primarily through the production of β -lactamase enzymes or alterations in penicillin-binding proteins (PBPs), known as β -lactamase-negative ampicillin resistance (BLNAR). Thiamphenicol, a structural analogue of chloramphenicol, offers a valuable therapeutic alternative. Its mechanism of action, the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, is distinct from that of β -lactam antibiotics, rendering it effective against both β -lactamase-producing and BLNAR strains.^{[1][2]} In vitro studies demonstrate that thiamphenicol maintains potent activity against ampicillin-resistant *H. influenzae*, with a powerful bactericidal effect.^[1]

Comparative In Vitro Efficacy

Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's in vitro potency. The following tables summarize the MIC data for thiamphenicol and comparator antibiotics against *Haemophilus influenzae*, including ampicillin-resistant isolates.

Table 1: In Vitro Activity of Thiamphenicol against *Haemophilus influenzae*

Antibiotic	Number of Isolates	MIC ₅₀ (mg/L)	MIC ₉₀ (mg/L)	% Susceptibility (MIC ≤ 2 mg/L)
Thiamphenicol	126	0.5	1	94.4%

Data from a study of clinical isolates in Russia (2018-2019).[\[3\]](#)

Table 2: Thiamphenicol Activity against Ampicillin-Resistant *Haemophilus influenzae*

Antibiotic	Number of Ampicillin-Resistant Isolates	% Activity (MIC < 2 mg/L)
Thiamphenicol	Not specified	76.9%

Data from a study of clinical isolates in Russia (2018-2019).[\[3\]](#)

Table 3: Comparative MIC₉₀ Values (mg/L) for Various Antibiotics against Ampicillin-Resistant *H. influenzae*

Antibiotic	β -lactamase positive	β -lactamase negative, ampicillin-resistant (BLNAR)
Amoxicillin-Clavulanate	1	2
Cefuroxime	≤ 1	16
Cefotaxime	≤ 0.06	0.12
Azithromycin	2	2
Clarithromycin	8	16
Chloramphenicol	1	1

Note: This table compiles data from multiple sources and is intended for informational purposes. Direct comparison between studies may be limited by methodological differences.

In Vivo Efficacy

A study in a guinea pig model of *H. influenzae* respiratory tract infection demonstrated that **thiamphenicol glycinate** N-acetylcysteinate (TGA) led to a significantly faster reduction in lung bacterial counts compared to control groups. A significant decrease was observed as early as 3 hours post-treatment with TGA, whereas other treatments, including amoxicillin plus clavulanic acid and ceftriaxone, showed significant decreases after 6 hours. By 24 and 48 hours, all tested drugs showed a substantial reduction in bacterial load.^[4]

Mechanisms of Action and Resistance

To understand the efficacy of thiamphenicol against ampicillin-resistant *H. influenzae*, it is crucial to examine the underlying molecular mechanisms.

Ampicillin Resistance Mechanisms in *H. influenzae*

Ampicillin resistance in *H. influenzae* is primarily mediated by two mechanisms:

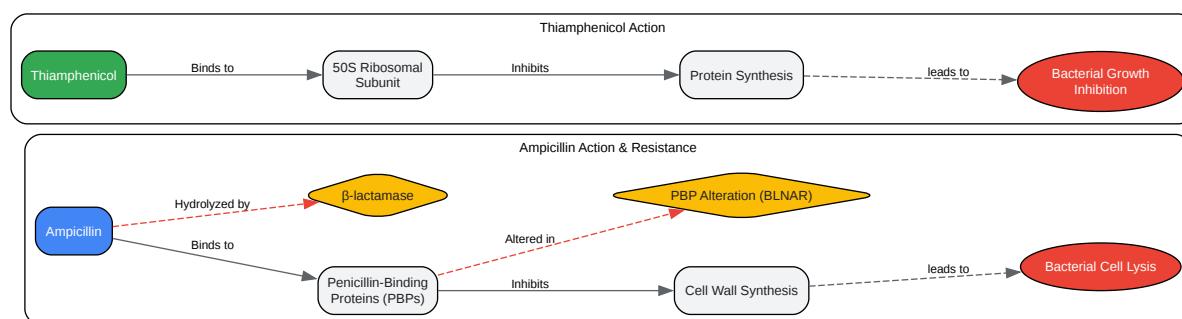
- β -lactamase Production: The most common mechanism involves the production of β -lactamase enzymes, such as TEM-1 and ROB-1, which hydrolyze the β -lactam ring of

ampicillin, inactivating the antibiotic.[5][6]

- Alterations in Penicillin-Binding Proteins (PBPs): β -lactamase-negative ampicillin-resistant (BLNAR) strains have mutations in the *ftsl* gene, which encodes for PBP3. These alterations reduce the affinity of β -lactam antibiotics for their target, leading to resistance.[7]

Thiamphenicol's Mechanism of Action

Thiamphenicol acts by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit of the bacterial ribosome, preventing the formation of peptide bonds between amino acids. This action halts protein production, leading to a bacteriostatic or bactericidal effect, depending on the concentration and bacterial species.[1] Because its target is different from that of β -lactam antibiotics, its efficacy is not compromised by the primary mechanisms of ampicillin resistance.



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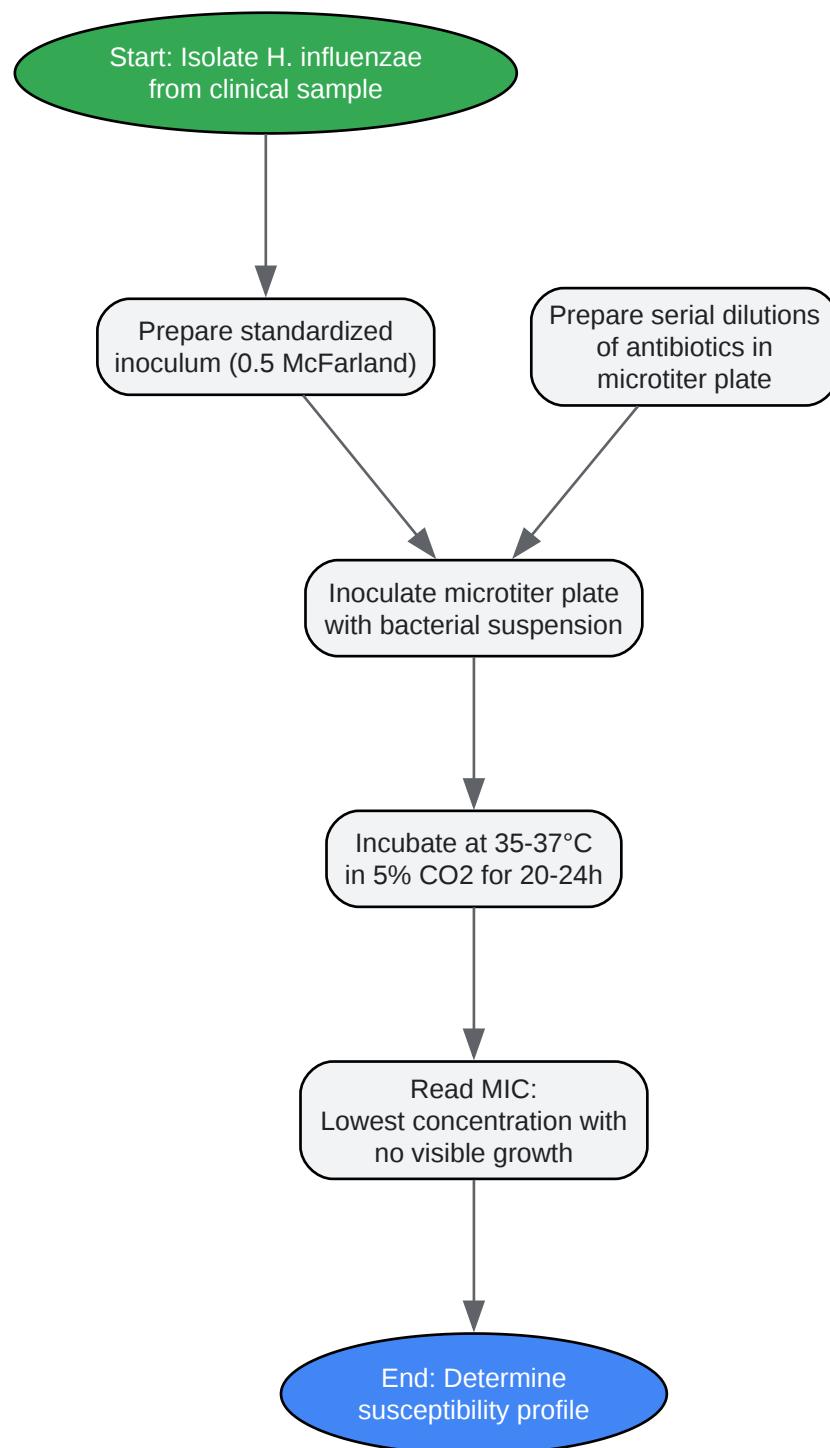
Mechanisms of action for ampicillin and thiamphenicol.

Experimental Protocols

Antimicrobial Susceptibility Testing

The in vitro activity of thiamphenicol and comparator agents is determined using the broth microdilution method as standardized by the International Organization for Standardization (ISO) 20776-1:2006 and interpreted according to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) clinical breakpoints.[3]

- Medium: Haemophilus Test Medium (HTM) broth is used for testing *H. influenzae*.
- Inoculum: A standardized bacterial suspension is prepared to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well of the microdilution plate.
- Incubation: The microdilution plates are incubated at 35-37°C in a CO₂-enriched atmosphere (5%) for 20-24 hours.
- MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.



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Workflow for MIC determination by broth microdilution.

Conclusion

The available data strongly support the continued utility of **thiamphenicol glycinate** as a therapeutic option for infections caused by ampicillin-resistant *Haemophilus influenzae*. Its distinct mechanism of action allows it to bypass the common resistance pathways that affect β -lactam antibiotics. The in vitro potency, demonstrated by low MIC values against resistant strains, and promising in vivo data, make it a valuable tool in the armamentarium against this challenging pathogen. Further head-to-head comparative studies with newer agents are warranted to fully delineate its place in current clinical practice.

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